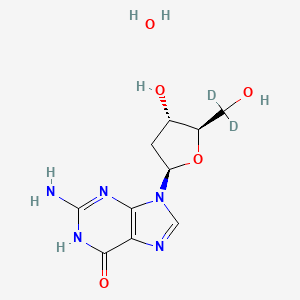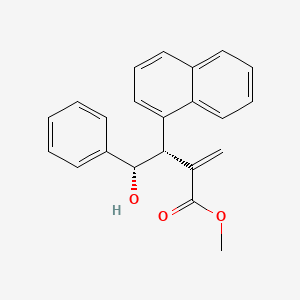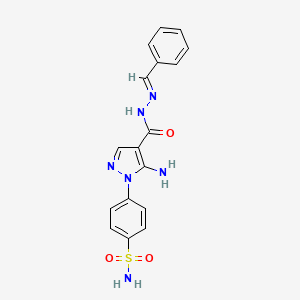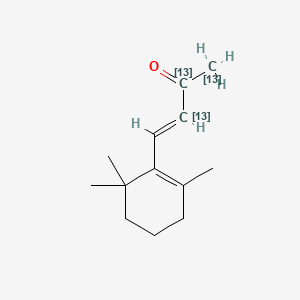![molecular formula C23H19FN4O5 B12410146 3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)
3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Y08175 is a potent inhibitor of the CREB binding protein bromodomain. This compound has shown significant inhibitory effects in various assays, making it a valuable tool for scientific research, particularly in the study of prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Y08175 involves multiple steps, starting with the preparation of the core structure, which is based on indolizin-3-yl ethanone. The synthetic route typically includes:
Formation of the indolizin-3-yl core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of Y08175 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. The use of high-throughput purification methods ensures the consistent quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Y08175 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on Y08175, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of Y08175.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield various reduced forms of Y08175 .
Applications De Recherche Scientifique
Y08175 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of the CREB binding protein bromodomain.
Biology: Investigated for its effects on cellular processes and protein interactions.
Medicine: Explored as a potential therapeutic agent for prostate cancer due to its inhibitory effects on the CREB binding protein bromodomain.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mécanisme D'action
Y08175 exerts its effects by inhibiting the CREB binding protein bromodomain. This inhibition disrupts the interaction between the CREB binding protein and other proteins, leading to altered gene expression and cellular processes. The molecular targets include the bromodomain of the CREB binding protein, and the pathways involved are related to gene regulation and protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
CCS1477: Another inhibitor of the CREB binding protein bromodomain, currently in clinical trials for prostate cancer.
Y08197: A derivative of Y08175 with improved cellular activity and inhibitory effects on specific proteins.
Uniqueness
Y08175 is unique due to its potent inhibitory effects and selectivity for the CREB binding protein bromodomain. Its structure allows for specific interactions with the target protein, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H19FN4O5 |
|---|---|
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
3-[(1-acetyl-5-methoxyindole-3-carbonyl)amino]-4-fluoro-5-(1-methylpyrazol-4-yl)benzoic acid |
InChI |
InChI=1S/C23H19FN4O5/c1-12(29)28-11-18(17-8-15(33-3)4-5-20(17)28)22(30)26-19-7-13(23(31)32)6-16(21(19)24)14-9-25-27(2)10-14/h4-11H,1-3H3,(H,26,30)(H,31,32) |
Clé InChI |
RCPJEOKKJODBRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=CC(=CC(=C3F)C4=CN(N=C4)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


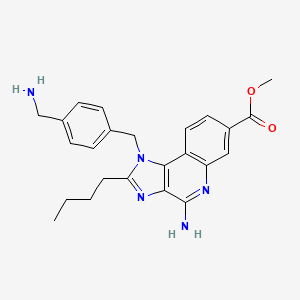
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
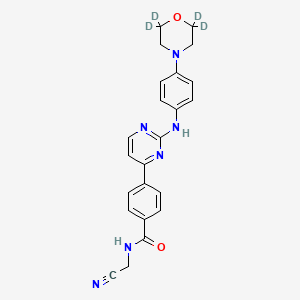
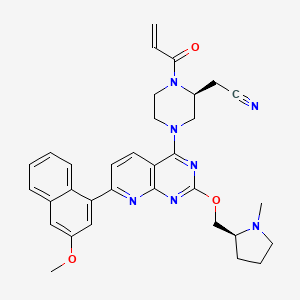
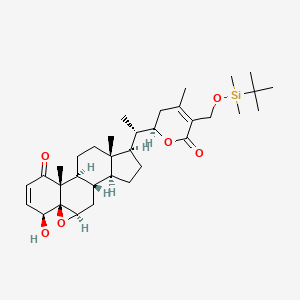
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)
![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)
